

DL-Methioninol: A Comprehensive Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: **DL-Methioninol**

Cat. No.: **B096836**

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Introduction: Beyond the Amino Acid

In the landscape of pharmaceutical development and biochemical research, the strategic selection of molecular building blocks is paramount. While the proteinogenic amino acid DL-Methionine is widely recognized, its derivative, **DL-Methioninol** ((\pm)-2-Amino-4-(methylthio)-1-butanol), offers a unique and versatile platform for innovation. This guide provides an in-depth technical overview of **DL-Methioninol**, moving beyond basic properties to explore its synthesis, mechanistic actions, and critical applications for researchers, chemists, and drug development professionals.

At its core, **DL-Methioninol** is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry. The presence of a primary alcohol, a primary amine, and a flexible thioether side chain within a single small molecule provides a rich scaffold for chemical modification and targeted biological interaction. This document will elucidate the scientific principles and practical methodologies associated with this valuable compound.

Core Physicochemical Properties

A foundational understanding of a molecule's basic properties is the starting point for any serious application. **DL-Methioninol** is typically supplied as a viscous, colorless to light yellowish oil, a physical state that hints at its hydrogen-bonding capabilities.

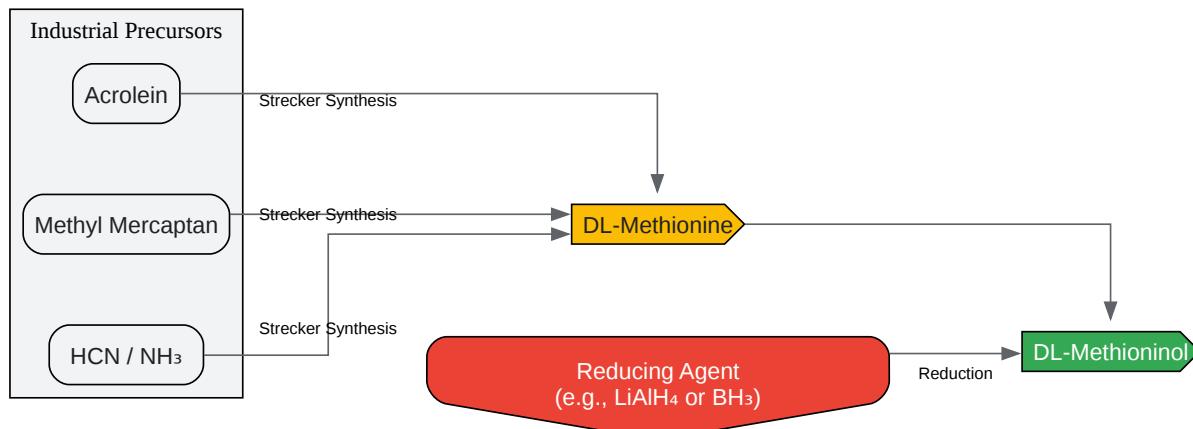
Property	Value	Source(s)
CAS Number	16720-80-2	[1]
Molecular Formula	C ₅ H ₁₃ NOS	[1]
Molecular Weight	135.23 g/mol	[1]
Appearance	Colorless to light yellowish viscous oil	
Storage	0 - 8 °C, under inert atmosphere	

Synthesis and Chemical Reactivity

The primary route to **DL-Methioninol** is through the chemical reduction of its parent amino acid, DL-Methionine. This transformation from a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis, yet the choice of reducing agent is critical to ensure chemoselectivity and high yield, preserving the integrity of the amine and thioether functionalities.

Synthetic Pathway: Conceptual Overview

The synthesis begins with the readily available DL-Methionine, which is produced industrially via adaptations of the Strecker synthesis, utilizing raw materials such as acrolein, methyl mercaptan, and hydrogen cyanide to generate the racemic amino acid. The subsequent reduction of the carboxylic acid is the key step to yield **DL-Methioninol**.



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Caption: Generalized synthetic route from industrial precursors to **DL-Methioninol**.

Experimental Protocol: Reduction of DL-Methionine

As a Senior Application Scientist, it is understood that direct protocol execution requires a thorough, site-specific risk assessment. The following is an illustrative, field-proven methodology.

Objective: To reduce the carboxylic acid moiety of DL-Methionine to a primary alcohol.

Reagents & Equipment:

- DL-Methionine
- Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

- Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Methodology:

- Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of DL-Methionine is prepared in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
- Reagent Addition: The flask is cooled in an ice bath. The reducing agent (e.g., a 1 M solution of LiAlH₄ in THF) is added dropwise to the stirred suspension. Causality Note: The slow, cooled addition is critical to manage the exothermic reaction and prevent side reactions.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be gently refluxed to ensure complete conversion. The reaction progress is monitored by Thin Layer Chromatography (TLC), staining for the disappearance of the starting material.
- Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution while cooling in an ice bath. This procedure is crucial for safely decomposing any excess hydride reagent and precipitating aluminum salts.
- Work-up & Isolation: The resulting slurry is filtered, and the solid salts are washed with additional THF. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product, a viscous oil, is then purified, typically by column chromatography, to yield pure **DL-Methioninol**.

Spectroscopic Characterization: A Structural Fingerprint

Characterization is a self-validating system for any synthesis. While a dedicated spectral database for **DL-Methioninol** is not as common as for its parent amino acid, its structure

allows for a confident prediction of key spectroscopic features.

Technique	Expected Observations for DL-Methioninol
¹ H NMR	-CH(NH ₂)CH ₂ OH: Diastereotopic protons on the hydroxymethyl group will appear as two distinct multiplets. The adjacent methine proton will also be a multiplet. -CH ₂ CH ₂ S-: Two methylene groups appearing as multiplets. -SCH ₃ : A sharp singlet around 2.1 ppm. -OH, -NH ₂ : Broad singlets, exchangeable with D ₂ O.
¹³ C NMR	-CH ₂ OH: Signal around 65 ppm. -CH(NH ₂)-: Signal around 55 ppm. -CH ₂ S- & -CH ₂ CH ₂ S-: Signals in the 30-40 ppm range. -SCH ₃ : Signal around 15 ppm.
FT-IR (neat)	O-H stretch: Broad peak ~3300 cm ⁻¹ . N-H stretch: Peaks in the 3300-3400 cm ⁻¹ region, often overlapping with the O-H band. C-H stretch: Peaks just below 3000 cm ⁻¹ . C-O stretch: Strong peak around 1050 cm ⁻¹ .
Mass Spec (EI)	Molecular Ion (M ⁺): Expected at m/z = 135. Key Fragments: Loss of CH ₂ OH (m/z = 104), and cleavage at the C α -C β bond (m/z = 44 and 91) are characteristic fragmentation pathways for amino alcohols.

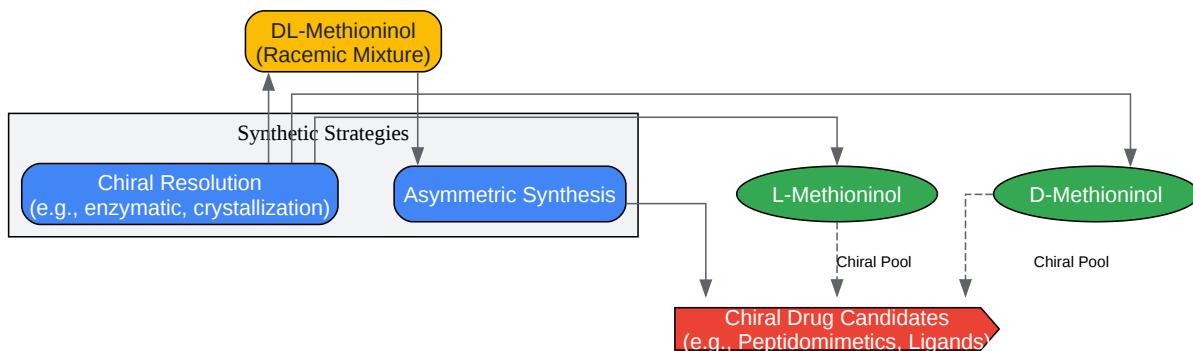
Note: The spectral data for the parent compound, DL-Methionine, can be found in public databases such as the NIST WebBook for comparison.[\[2\]](#)

Core Applications & Mechanistic Insights

The utility of **DL-Methioninol** spans from being a chiral building block to a bioactive modulator of ion channels.

Chiral Precursor in Drug Development

The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects. **DL-Methioninol**, as a racemic mixture, is an ideal starting material for chiral resolution or as a scaffold in asymmetric synthesis. The primary alcohol and amine groups serve as versatile handles for constructing more complex molecules, including unnatural amino acids and peptidomimetics that are crucial in modern drug design.



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Caption: Role of **DL-Methioninol** as a starting point for chiral drug synthesis.

Modulation of TREK-1 Potassium Channels

A compelling area of research is the activity of methionine derivatives as modulators of two-pore domain potassium (K2P) channels, specifically the TREK-1 channel. These channels are critical for setting the resting membrane potential in various cell types and are involved in processes like pain perception, neuroprotection, and anesthesia.

- Mechanism of Action: Methionine and its derivatives have been shown to inhibit stretch-dependent K⁺ channels. The TREK-1 channel is mechanosensitive, and its activity is modulated by physical and chemical stimuli, including membrane stretch, lipids, pH, and temperature. The C-terminal domain of the TREK-1 protein is a critical region for integrating these diverse signals. Recent studies using cryo-electron microscopy have revealed allosteric binding sites for lipids that control channel gating. It is hypothesized that

methioninol interacts with these allosteric sites or influences the local membrane environment, thereby stabilizing a closed or intermediate, non-conductive state of the channel.

- Therapeutic Potential: The inhibition of TREK-1 channels can increase cellular excitability. This has implications for developing novel therapeutics. For instance, targeting TREK-1 is being explored for the treatment of depression and other neurological disorders. A recent study identified a novel, druggable allosteric pocket within an intermediate state of the TREK-1 channel, opening a new frontier for designing specific modulators.^[3] **DL-Methioninol** serves as a valuable chemical probe and a potential starting point for designing more potent and selective TREK-1 inhibitors.

Analytical Methodologies

Ensuring the purity and identity of **DL-Methioninol** is crucial for reproducible research and development. Methodologies are often adapted from those used for other amino acids and amino alcohols.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typical. Detection can be achieved using UV-Vis (after derivatization with an agent like ninhydrin or OPA) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
- Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and identifying fractions during purification. A typical mobile phase would be a mixture of dichloromethane and methanol. Visualization is achieved using stains like ninhydrin (for the amine) or permanganate (for the alcohol and thioether).

Safety & Handling

While a specific Safety Data Sheet (SDS) for **DL-Methioninol** should always be consulted, its safety profile can be largely inferred from its parent compound, DL-Methionine.

- Hazard Classification: DL-Methionine is generally not classified as a hazardous substance. ^{[4][5]} It is not expected to be acutely toxic, corrosive, or a skin/eye irritant under normal

handling conditions. However, as with any chemical, direct contact should be avoided.

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.
- Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the thioether group.^[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-8 °C) to ensure long-term stability.

Conclusion

DL-Methioninol emerges as a molecule of significant technical value, far exceeding its status as a simple derivative. Its utility as a chiral precursor provides a direct line to the stereochemically complex molecules required in modern drug discovery. Furthermore, its demonstrated bioactivity as a modulator of TREK-1 ion channels presents exciting opportunities for basic research and the development of novel therapeutics. This guide has provided the foundational knowledge—from synthesis to mechanism—required for scientists and researchers to confidently incorporate **DL-Methioninol** into their advanced research and development programs.

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